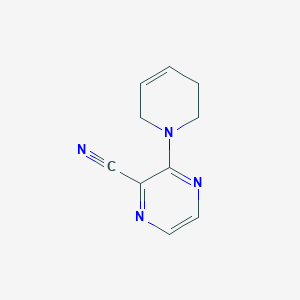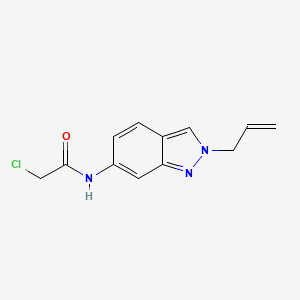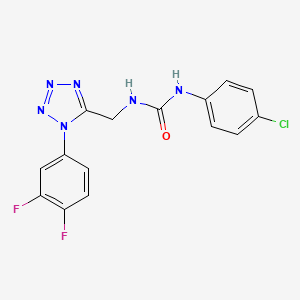![molecular formula C12H14BrN3O B2405327 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2177258-36-3](/img/structure/B2405327.png)
5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . The molecule also features a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized via reactions involving pyrazoles . Tetrahydropyran derivatives can be obtained by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic system, and the tetrahydro-2H-pyran-2-yl group is a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite diverse, depending on the specific conditions and reagents used. For example, it can undergo Suzuki coupling reactions with boron reagents in the presence of a nickel catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its density, refractive index, and other properties can be determined through experimental measurements .Aplicaciones Científicas De Investigación
Photophysical Properties and Potential Applications
- Photoinduced Tautomerization : Compounds like 2-(1H-pyrazol-5-yl)pyridines, which are similar in structure to 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, have been studied for photoinduced tautomerization. These compounds exhibit exciting behaviors like excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, which can have implications for photophysical applications (Vetokhina et al., 2012).
Synthetic Chemistry and Material Science
- Synthesis of Polyheterocyclic Systems : Research demonstrates the use of related pyrazolo[3,4-b]pyridine derivatives as precursors for constructing new polyheterocyclic ring systems. Such synthetic routes are crucial for developing novel compounds with potential applications in various fields, including material science (Abdel‐Latif et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Pyrazolo[3,4-b]pyridine derivatives have shown potential as corrosion inhibitors for metals such as mild steel and copper. This application is significant in industrial settings to protect metals from corrosive environments (Sudheer & Quraishi, 2015), (Dandia et al., 2013).
Biomedical Research
Antibacterial and Antioxidant Properties : Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for antibacterial and antioxidant properties. This research opens pathways for these compounds to be utilized in the development of new medicinal treatments (Variya et al., 2019).
Anticancer Agent Development : Organometallic complexes containing pyrazolo[3,4-b]pyridines have been explored for their potential as anticancer agents, indicating a significant area of research in pharmaceuticals and medical treatments (Stepanenko et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-10-6-9(13)7-14-12(10)16(15-8)11-4-2-3-5-17-11/h6-7,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWNQZZQDXHNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

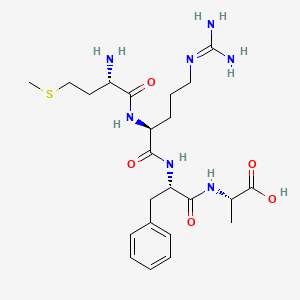
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
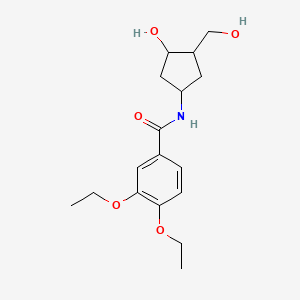
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)
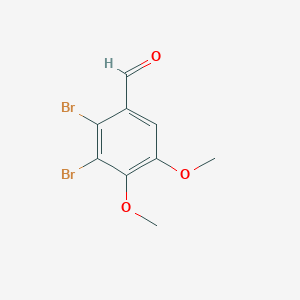
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)
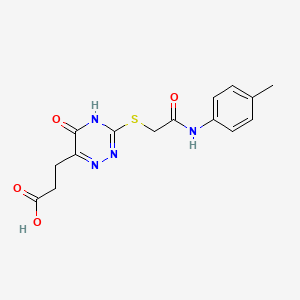
![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)
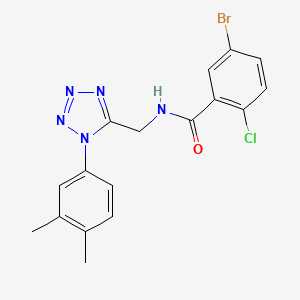
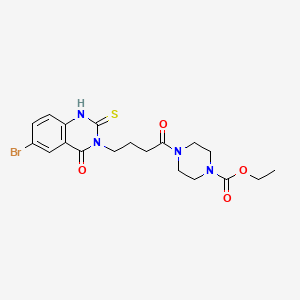
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
